molecular formula C5H7N3O4S B1518129 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid CAS No. 1153401-02-5

2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B1518129
CAS RN: 1153401-02-5
M. Wt: 205.19 g/mol
InChI Key: MELFTMQIKRPKGQ-UHFFFAOYSA-N
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Description

“2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid” is a compound with the CAS Number: 1153401-02-5 . It has a molecular weight of 205.19 and is typically in powder form .


Synthesis Analysis

While specific synthesis methods for “2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid” were not found, pyrazole derivatives, which this compound is a part of, are often synthesized via the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .


Molecular Structure Analysis

The IUPAC name for this compound is [4-(aminosulfonyl)-1H-pyrazol-1-yl]acetic acid . The Inchi Code is 1S/C5H7N3O4S/c6-13(11,12)4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)(H2,6,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 205.19 .

Scientific Research Applications

Drug Development

This compound serves as a potent building block for the synthesis of various organic compounds, aiding researchers in drug development. It has been used in the synthesis of compounds screened for antibacterial activity against various bacteria strains .

Medicinal Chemistry

In medicinal chemistry, the compound has been utilized in the synthesis of molecules with potential therapeutic effects. For example:

    Antileishmanial and Antimalarial Evaluation: A study involved molecular simulation to justify the potent in vitro antipromastigote activity of a compound derived from 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid, showing a desirable fitting pattern in the active site characterized by lower binding free energy .

    Antiproliferative Activities: The compound has been used to synthesize molecules tested for their antiproliferation activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .

    Anti-inflammatory Activity: Pyrazole derivatives containing this compound have been synthesized and evaluated for anti-inflammatory activity using a standard acute carrageenan-induced paw edema method .

properties

IUPAC Name

2-(4-sulfamoylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c6-13(11,12)4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)(H2,6,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELFTMQIKRPKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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